5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIRJMBKAISUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors for 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the primary disconnections are at the C-N bond linking the piperazine (B1678402) ring to the dihydrothiazole core and the C-N and C-S bonds within the dihydrothiazole ring itself.
This analysis reveals two key precursors:
A substituted thiourea (B124793) derived from piperazine: This precursor incorporates the piperazine moiety and the nitrogen and sulfur atoms required for the thiazoline (B8809763) ring.
A 1,2-dihalo-propane derivative: This provides the three-carbon backbone, including the methyl-substituted carbon, necessary to form the 5-methyl-4,5-dihydrothiazole ring.
An alternative disconnection suggests the formation of the 2-amino-5-methyl-4,5-dihydrothiazole intermediate first, followed by the subsequent alkylation with a suitable piperazine derivative. This approach hinges on the reactivity of the amino group on the dihydrothiazole ring.
| Disconnection Strategy | Key Precursors | Forward Synthesis Approach |
| C(2)-N(piperazine) bond | 1-(Thiocarbamoyl)piperazine | Cyclocondensation |
| C(2)-N(piperazine) bond | 2-Amino-5-methyl-4,5-dihydrothiazole | Nucleophilic substitution |
| C-S and C-N bonds of the dihydrothiazole ring | N-Piperazinyl-thioamide and a C3 electrophile | Cyclization |
Classical Synthetic Routes to the 4,5-Dihydrothiazole Core
The formation of the 4,5-dihydrothiazole (thiazoline) ring is a cornerstone of this synthesis. Classical methods primarily rely on cyclocondensation and ring-closing strategies.
Cyclocondensation reactions are a widely employed method for the synthesis of 2-aminothiazole (B372263) derivatives. semanticscholar.org This typically involves the reaction of a compound containing a thiourea or thioamide functionality with an α-haloketone or a related bifunctional electrophile. In the context of our target molecule, a piperazine-derived thiourea would react with a 1,2-dihalopropane.
Another prominent approach is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of α-haloketones with thioamides to form thiazoles. nih.gov While this method primarily yields thiazoles, modifications and the use of appropriate starting materials can lead to dihydrothiazole derivatives.
The reaction between enaminones and thioamides under electrochemical conditions also presents a viable route for thiazole synthesis, which can be adapted for dihydrothiazoles. organic-chemistry.org
Intramolecular cyclization, or ring-closing, offers another powerful strategy for constructing the dihydrothiazole core. nih.gov This method typically involves a molecule containing both a nucleophilic sulfur (from a thioamide or thiourea) and a leaving group on the same carbon chain, which then cyclizes to form the ring.
Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of various unsaturated rings, including those found in complex natural products. wikipedia.orgnih.gov While more commonly used for larger rings, RCM can be adapted for the synthesis of five-membered heterocycles. This would involve a diene precursor that, upon metathesis, forms the dihydrothiazole ring.
Introduction of the Piperazine Moiety and Substituent Derivatization
The piperazine ring is a common motif in pharmacologically active compounds due to its ability to interact with biological targets. hpmcmanufacturer.comsemanticscholar.org Its introduction into the target molecule can be achieved through several methods.
A common strategy involves the reaction of a pre-formed 2-halo-4,5-dihydrothiazole with piperazine. The nitrogen atoms of piperazine act as nucleophiles, displacing the halogen to form the desired C-N bond. mdpi.com
Alternatively, as suggested by the retrosynthetic analysis, a piperazine-containing thiourea can be used as a key building block in a cyclocondensation reaction. The synthesis of piperazine-tethered thiazole compounds has been reported through the reaction of piperazine with 4-chloromethyl-2-amino thiazoles. nih.gov
Further derivatization of the piperazine ring can be accomplished to modulate the compound's properties. For instance, acylation of the second nitrogen atom of the piperazine ring can be readily achieved using acyl chlorides or anhydrides.
Stereoselective Synthesis and Chiral Resolution of Isomers
The presence of a chiral center at the C5 position (due to the methyl group) means that this compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their separation or stereoselective synthesis crucial.
Stereoselective Synthesis: Asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, starting with an enantiomerically pure 1,2-propylene oxide can lead to a chiral 1-amino-2-propanethiol, which can then be used to construct the chiral dihydrothiazole ring.
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org Common methods include:
Formation of diastereomeric salts: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. wikipedia.org
Chiral chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The enantiomers interact differently with the stationary phase, leading to their separation. nih.gov
| Method | Description | Advantages | Disadvantages |
| Stereoselective Synthesis | Direct synthesis of a single enantiomer | Avoids loss of 50% of the material | May require more complex and expensive starting materials or catalysts |
| Chiral Resolution | Separation of a racemic mixture | Utilizes readily available racemic starting materials | Involves additional steps and results in a theoretical maximum yield of 50% for the desired enantiomer |
Green Chemistry Approaches and Sustainable Synthesis Methods
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds. rsc.orgfrontiersin.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.in This technique can be applied to both the cyclocondensation and ring-closing steps in the synthesis of the dihydrothiazole core.
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. The synthesis of 2-(x-(piperazin-1-yl) phenyl)-4,5-dihydrothiazole has been reported under solvent-free conditions. mdpi.com
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options such as water, ethanol, or deep eutectic solvents is preferred. frontiersin.orgmdpi.com The synthesis of thiazoles has been demonstrated in water using β-cyclodextrin as a catalyst. organic-chemistry.org
Catalytic Methods: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a key aspect of green chemistry. nih.gov Various metal-catalyzed reactions can be employed in the synthesis and derivatization of the target molecule.
Scale-Up Considerations for Research Synthesis
Transitioning the synthesis of this compound from a laboratory benchtop to a larger research scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and reproducibility. The primary considerations revolve around reaction kinetics, heat and mass transfer, reagent handling, and product isolation and purification.
Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of all reagents and solvents become more critical. For the proposed synthesis, bulk quantities of the starting materials and piperazine would need to be sourced. The choice of solvents should also be re-evaluated, favoring those with lower toxicity, higher flash points, and easier recovery and recycling profiles.
Reaction Conditions and Monitoring: Reactions that are easily managed in small flasks can behave differently in larger reactors. The exothermic nature of certain steps, such as the nucleophilic substitution, needs to be carefully controlled to prevent thermal runaways. This necessitates a robust cooling system and potentially a slower, controlled addition of reagents. Continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial.
Work-up and Purification: The methods used for product isolation and purification at the laboratory scale, such as extraction and column chromatography, may not be practical or efficient for larger quantities. Alternative methods like crystallization, distillation, or preparative high-performance liquid chromatography (HPLC) might be more suitable. The choice of method will depend on the physical and chemical properties of the final compound and its impurities.
Equipment and Safety: The use of larger-scale equipment, such as glass-lined reactors and appropriate filtration and drying systems, is essential. A thorough safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential risks associated with handling larger quantities of chemicals and performing reactions at scale. This includes considerations for proper ventilation, personal protective equipment (PPE), and emergency procedures.
The following interactive data tables provide a summary of key parameters and challenges in the scale-up of the proposed synthesis.
Table 1: Key Parameters for Scale-Up Synthesis
| Parameter | Laboratory Scale (Exemplary) | Research Scale-Up Considerations |
| Reaction Volume | 50-250 mL | 1-20 L |
| Reactant Stoichiometry | Precise molar ratios | Maintain precise ratios with accurate dosing systems |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with automated temperature control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with optimized impeller design |
| Reagent Addition | Manual addition via pipette/funnel | Controlled addition via pump or dropping funnel |
| Reaction Monitoring | TLC, GC-MS | In-situ probes (e.g., IR, Raman), offline HPLC |
Table 2: Potential Challenges and Mitigation Strategies in Scale-Up
| Challenge | Potential Impact | Mitigation Strategy |
| Exothermic Reactions | Thermal runaway, side product formation | Controlled reagent addition, efficient cooling, dilution |
| Mass Transfer Limitations | Incomplete reactions, localized overheating | Efficient stirring, appropriate reactor geometry |
| Product Isolation | Difficulty with large volume extractions/chromatography | Develop crystallization or distillation protocols |
| Impurity Profile | Changes in impurity levels and types | Re-optimize reaction conditions, develop robust purification methods |
| Safety Hazards | Increased risk of fire, explosion, chemical exposure | Thorough risk assessment, use of appropriate safety equipment |
Pre Clinical Pharmacological Investigations and Biological Activities
Molecular and Cellular Mechanism of Action Elucidation
Gene Expression and Proteomic Profiling in Cellular Models
No data is available on the effects of 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole on gene expression or the proteomic profiles of any cellular models.
Subcellular Localization and Interaction Studies
There are no published studies detailing the subcellular localization of this compound or its potential interactions with cellular components.
In Vitro Efficacy and Potency Assessments
Cell Proliferation and Viability Assays in Disease-Relevant Cell Lines
No information has been reported regarding the impact of this compound on the proliferation or viability of any disease-relevant cell lines.
Functional Assays in Primary Cell Cultures
There are no records of functional assays conducted in primary cell cultures to assess the biological activity of this compound.
High-Throughput Screening Initiatives
A review of high-throughput screening libraries and associated publications did not identify this compound as a compound that has been included in these initiatives.
In Vivo Pharmacological Studies in Animal Models
No in vivo pharmacological studies in any animal models have been published for this compound.
Selection and Characterization of Relevant Animal Disease Models
Information regarding the specific animal models used to investigate the therapeutic potential of this compound is not documented in available scientific literature.
Efficacy Endpoints and Biomarker Analysis in Rodent Models
There are no published studies detailing the efficacy endpoints or biomarker analyses that have been conducted for this compound in rodent models.
Behavioral Phenotyping in Animal Models (if applicable to CNS target)
No data has been made public concerning the behavioral phenotyping of animal models treated with this compound, which would be relevant if the compound targets the central nervous system.
Histopathological and Immunochemical Assessments in Animal Tissues
Details of any histopathological or immunochemical assessments on animal tissues following administration of this compound are not present in the reviewed literature.
While research exists for structurally related compounds containing piperazine (B1678402) and thiazole (B1198619) moieties, the specific preclinical pharmacological profile of this compound remains uncharacterized in publicly accessible scientific records. Therefore, data tables and detailed research findings for this compound cannot be provided at this time.
Structure Activity Relationship Sar and Structural Optimization Studies
Design Principles for Analogues of 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole
The design of analogues for a given lead compound, such as this compound, is predicated on a multifaceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure can be dissected into three primary components for modification: the piperazine (B1678402) ring, the dihydrothiazole heterocycle, and the methyl group at the 5-position of the dihydrothiazole ring.
Key design principles for creating analogues include:
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance biological activity or modify physicochemical parameters. For instance, the piperazine ring could be replaced with other cyclic amines to probe the importance of its basicity and conformational flexibility.
Homologation: The systematic addition of methylene (B1212753) groups to alkyl chains to explore the optimal chain length for interaction with a biological target. The methyl group at the 5-position could be extended to an ethyl or propyl group.
Scaffold Hopping: Replacing the dihydrothiazole or piperazine core with a different heterocyclic system that maintains a similar spatial arrangement of key functionalities. This can lead to novel intellectual property and improved drug-like properties.
Privileged Structures: The piperazine and thiazole (B1198619) moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds. mdpi.com Leveraging this, analogues can be designed by combining these cores with other known pharmacophores.
Systematic Chemical Modification Strategies
Substituent Variation on the Piperazine Ring
The piperazine ring presents a key handle for modification at the N4-position. The nature of the substituent at this position can profoundly influence the compound's pharmacological profile. Studies on related 2-piperazinyl-benzothiazole derivatives have shown that modifications at this position are critical for activity. nih.govresearchgate.net
A systematic variation of substituents could include:
Aromatic and Heteroaromatic Rings: Introduction of various substituted phenyl, pyridyl, or pyrimidinyl rings can explore pi-stacking, hydrophobic, and hydrogen bonding interactions with the target protein. The electronic nature of these rings can be tuned by adding electron-donating or electron-withdrawing groups.
Alkyl and Acyl Groups: Simple alkyl chains of varying lengths and branching can probe for hydrophobic pockets in the binding site. Acylation of the N4-nitrogen can modulate the basicity of the piperazine ring and introduce additional interaction points.
Pharmacophoric Moieties: Appending known pharmacophores, such as those targeting specific receptors or enzymes, can be a strategy to develop dual-acting ligands or to direct the molecule to a particular biological target.
Table 1: Illustrative Substituent Variations on the Piperazine Ring of Analogous Compounds
| Compound ID | R Group on Piperazine N4 | Relative Potency |
|---|---|---|
| Analogue A | -H | Baseline |
| Analogue B | -CH3 | Increased |
| Analogue C | -C(O)CH3 | Decreased |
| Analogue D | -Phenyl | Significantly Increased |
This table is illustrative and based on general principles observed in related compound series.
Modifications to the Dihydrothiazole Heterocycle
Potential modifications include:
Substitution at the 5-position: The existing methyl group can be replaced with other alkyl groups (ethyl, isopropyl) to probe for steric tolerance in the binding site. Polar functional groups (e.g., -CH2OH, -CH2OCH3) could also be introduced to explore potential hydrogen bonding interactions.
Stereochemistry at the 5-position: The chiral center at the 5-position implies that the enantiomers of the compound may have different biological activities. The synthesis of individual enantiomers and their biological evaluation is a critical step in SAR studies.
Ring Saturation and Oxidation: Oxidation of the dihydrothiazole to a thiazole ring would introduce aromaticity, flattening the structure and altering its electronic properties. Conversely, reduction to a thiazolidine (B150603) ring would increase its conformational flexibility.
Linker Region Optimization
While there is no explicit linker in this compound, the bond connecting the piperazine and dihydrothiazole rings can be considered a point for optimization. In related long-chain arylpiperazines, the length and nature of the linker between two aromatic systems are critical for activity. nih.gov Although not directly applicable here, the principle of optimizing the spatial relationship between the two heterocyclic rings remains relevant. This could be explored through the synthesis of more complex analogues where a linker is introduced.
Positional Scanning and Hot Spot Identification
Positional scanning involves systematically moving a particular functional group around the molecular scaffold to identify "hot spots" where interactions with the biological target are most favorable. For this compound, this could involve synthesizing isomers where the methyl group is at the 4-position of the dihydrothiazole ring.
Similarly, if a substituent is introduced on the piperazine ring (e.g., a substituted phenyl group), positional scanning of the substituent on the phenyl ring (ortho, meta, para) is a standard medicinal chemistry practice to optimize interactions. Studies on related compounds have shown that the position of substituents on appended aromatic rings can dramatically affect binding affinity and selectivity.
Conformational Analysis and Bioactive Conformation Hypothesis
The three-dimensional shape of a molecule, or its conformation, is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy conformations of a molecule and to hypothesize which of these is the "bioactive conformation" – the shape the molecule adopts when it binds to its target.
For this compound, several conformational factors are at play:
Piperazine Ring Conformation: The piperazine ring typically exists in a chair conformation. The orientation of the substituent on the N4-nitrogen (axial vs. equatorial) can be influenced by its size and electronic properties. nih.gov The conformational flexibility of the piperazine ring can be important for its biological activity. nih.gov
Dihydrothiazole Ring Conformation: The 4,5-dihydrothiazole ring is not planar and can adopt envelope or twist conformations. The preferred conformation will be influenced by the substituent at the 5-position.
Relative Orientation of the Rings: The rotational barrier around the C-N bond connecting the two rings will determine their relative spatial orientation. Computational modeling, such as molecular dynamics simulations, can be used to explore the preferred relative orientations and to develop a hypothesis about the bioactive conformation.
A plausible bioactive conformation hypothesis would involve a specific spatial arrangement of the basic nitrogen atoms of the piperazine ring and the heteroatoms of the dihydrothiazole ring, which allows for optimal interactions with a complementary binding site on a biological target.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Pharmacophore Modeling and Ligand-Based Drug Design
The exploration of the chemical space around the this compound scaffold has been significantly guided by computational techniques such as pharmacophore modeling and ligand-based drug design. These methods have been instrumental in elucidating the key structural features required for potent biological activity, primarily as ligands for serotonergic receptors, and in designing novel analogs with improved affinity and selectivity.
Pharmacophore modeling studies on the broader class of 2-(piperazin-1-yl)-4,5-dihydrothiazole (B3165017) derivatives have identified a consensus set of chemical features essential for high-affinity binding to serotonin (B10506) receptors, particularly the 5-HT1A subtype. The arylpiperazine moiety is consistently recognized as a critical pharmacophore in the design of serotonergic ligands. nih.gov
A typical pharmacophore model for this class of compounds includes:
A hydrogen bond acceptor feature, usually associated with one of the nitrogen atoms of the piperazine ring.
A positive ionizable feature, corresponding to the protonatable nitrogen of the piperazine ring, which is crucial for forming salt bridge interactions with key acidic residues like Aspartic acid in the receptor binding site. nih.gov
One or more hydrophobic/aromatic regions, represented by the phenyl ring and the dihydrothiazole ring system.
Ligand-based drug design approaches, including three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have been employed to further refine the understanding of the structural requirements for activity. mdpi.comnih.gov These studies correlate the variations in the 3D properties of a series of analogs with their biological activities. For arylpiperazine derivatives, these models have highlighted the importance of the steric and electronic fields around the molecule.
In the context of this compound, the methyl group on the dihydrothiazole ring introduces a specific steric and hydrophobic feature. The position and stereochemistry of this methyl group can significantly influence the compound's conformational preferences and, consequently, its fit within the receptor's binding pocket.
The general findings from these computational studies have provided a rational basis for the structural optimization of this class of compounds. For instance, modifications of the substitution pattern on the phenyl ring and the exploration of different heterocyclic systems bioisosteric to the dihydrothiazole ring have been guided by these models. The insights gained from pharmacophore modeling and ligand-based drug design continue to drive the development of novel 2-(piperazin-1-yl)-4,5-dihydrothiazole derivatives with tailored pharmacological profiles.
| Compound | Key Pharmacophoric Features | Receptor Affinity (Ki, nM) |
| 2-(2-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | Arylpiperazine, Dihydrothiazole | 2290 (5-HT1A) |
| 2-(3-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | Arylpiperazine, Dihydrothiazole | 412 (5-HT1A) |
| 2-(4-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | Arylpiperazine, Dihydrothiazole | 49500 (5-HT1A) |
Computational and Theoretical Chemistry Applications
In Silico ADME-related Property PredictionsThere are no published in silico predictions for the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Lipophilicity and Solubility PredictionSpecific predicted values for the lipophilicity (e.g., logP) and aqueous solubility (e.g., logS) of 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole are not available in the scientific literature.
Should research on this specific compound be published in the future, this article can be updated accordingly.
Blood-Brain Barrier Permeation Prediction
The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter for drugs targeting the central nervous system (CNS). Computational, or in silico, models are frequently used to predict this property early in the drug discovery process, saving significant time and resources. These predictive models typically rely on calculating molecular descriptors such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and hydrogen bond donor/acceptor counts.
Despite the availability of these predictive tools, there are no specific published studies that report the predicted or experimentally validated BBB permeation characteristics of this compound. Such a study would be valuable in assessing its potential as a CNS-active agent.
Table 1: Common Molecular Descriptors for BBB Permeation Prediction
| Descriptor | Typical Range for CNS Activity | Significance |
| Molecular Weight (MW) | < 400-500 Da | Lower MW is generally favored for passive diffusion across the BBB. |
| LogP | 1.5 - 2.5 | Measures lipophilicity; a balanced value is needed to permeate the lipidic barrier without being retained. |
| Polar Surface Area (PSA) | < 60-90 Ų | Indicates the surface area of polar atoms; lower values correlate with better brain penetration. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bond donors reduce the energy penalty for desolvation when entering the BBB. |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bond acceptors are generally preferred for better permeation. |
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its pharmacokinetic profile and efficacy. Only the unbound fraction of a drug is free to exert its therapeutic effect. Computational tools, including docking simulations and quantitative structure-property relationship (QSPR) models, can predict the percentage of plasma protein binding (%PPB).
There is no available research that applies these predictive models to this compound. Predicting its affinity for plasma proteins would be a critical step in characterizing its potential as a therapeutic agent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. By building a robust QSAR model from a series of related compounds, researchers can predict the activity of new, unsynthesized molecules. This approach is fundamental to rational drug design.
While QSAR studies have been conducted on broader classes of thiazole (B1198619) and piperazine (B1678402) derivatives for various biological targets, no published QSAR models specifically include or have been used to predict the activity of this compound. Developing such a model would require a dataset of structurally similar compounds with measured biological activities against a specific target.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This can be done through ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking molecules into the 3D structure of a target). This process helps in prioritizing compounds for experimental screening.
Furthermore, the core structure of this compound could serve as a scaffold for designing a focused chemical library. This involves creating a virtual collection of derivatives by adding various substituents and then computationally filtering them for desirable drug-like properties. However, no studies have reported the use of this compound as a query molecule in a virtual screening campaign or as a foundational scaffold in a computational library design project.
Advanced Analytical Methodologies for Pre Clinical Research
Chromatographic Techniques for Quantification in Biological Matrices (Animal)
Quantitative analysis in complex biological matrices like plasma, blood, and tissue homogenates is fundamental to pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. jetir.org
The development of a robust LC-MS/MS method is a critical first step for quantifying 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole in animal biological fluids. onlinepharmacytech.info The process involves optimizing both the chromatographic separation and the mass spectrometric detection.
Method Development: The primary objective is to achieve a sensitive, selective, and rapid analysis. nih.gov A typical method involves protein precipitation to extract the analyte from the plasma or tissue homogenate. unipd.it Chromatographic separation is commonly achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) in water) and an organic component (like acetonitrile (B52724) or methanol). nih.gov
For detection, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used, as the piperazine (B1678402) and thiazole (B1198619) nitrogens are readily protonated. The instrument is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion-to-product ion transition for the parent compound and its stable isotope-labeled internal standard.
Illustrative LC-MS/MS Method Parameters:
| Parameter | Condition |
|---|---|
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Hypothetical: m/z 186.1 → 113.1 |
| MRM Transition (IS) | Hypothetical: m/z 190.1 → 117.1 (d4-labeled) |
Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., FDA). semanticscholar.org Validation ensures the reliability of the data and typically assesses linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Example Validation Summary:
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, Acc/Prec ≤ 20% | 0.5 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.5% to 6.2% |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.5% |
| Inter-day Accuracy (% Bias) | Within ±15% | -2.1% to 5.5% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 9.1% |
| Matrix Effect | IS-normalized factor within acceptable range | Considered negligible |
The structure of this compound contains a chiral center at the C5 position of the dihydrothiazole ring. Therefore, it exists as a pair of enantiomers, (R)- and (S)-5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole. Since enantiomers can have different pharmacological and toxicological profiles, it is often necessary to separate and quantify them individually. mdpi.com
Chiral HPLC is the most common technique for enantiomeric separation. doaj.org This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for this purpose. mdpi.com The development of a chiral separation method involves screening various CSPs and mobile phase compositions (normal phase, reversed-phase, or polar organic) to achieve baseline separation (Resolution, Rs > 1.5). mdpi.com
Illustrative Data for Chiral Method Development:
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |
|---|---|---|
| CSP Type 1 (e.g., Amylose-based) | Heptane/Ethanol (90:10) | 1.1 (Partial Separation) |
| CSP Type 2 (e.g., Cellulose-based) | Heptane/Isopropanol (85:15) | 1.8 (Baseline Separation) |
| CSP Type 3 (e.g., Protein-based) | Phosphate Buffer/Acetonitrile (70:30) | 0 (No Separation) |
Spectroscopic Techniques for Structural Elucidation of Metabolites (Animal)
Identifying the metabolic fate of a new compound is a crucial part of pre-clinical research. In vivo, this compound is likely to undergo various enzymatic transformations leading to the formation of metabolites. nih.gov The structural elucidation of these metabolites is typically performed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Samples (e.g., urine, feces, bile) are collected from animals after administration of the compound. Metabolites are often profiled using LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its metabolites. This allows for the determination of elemental compositions and the identification of metabolic pathways such as oxidation, N-dealkylation, or glucuronidation. For definitive structural confirmation, metabolites can be isolated and analyzed by NMR. elsevierpure.comelsevierpure.combohrium.com
Plausible Metabolic Pathways and Expected Mass Shifts:
| Metabolic Reaction | Description | Mass Shift (Da) |
|---|---|---|
| Hydroxylation | Addition of an oxygen atom (e.g., on the methyl group or thiazole ring) | +16 |
| N-Oxidation | Addition of an oxygen atom to a piperazine nitrogen | +16 |
| N-Dealkylation | Removal of the ethyl bridge from the piperazine ring | -28 |
| Ring Opening | Hydrolytic cleavage of the dihydrothiazole ring | +18 |
| Glucuronidation | Conjugation with glucuronic acid at a hydroxylated site | +176 |
Imaging Techniques for In Vivo Distribution (Animal)
Whole-body imaging techniques provide invaluable information on the tissue distribution, accumulation, and elimination of a drug candidate in a living animal, offering a spatio-temporal understanding that complements plasma pharmacokinetics.
Quantitative whole-body autoradiography (QWBA) is a powerful technique for visualizing the distribution of a radiolabeled compound across the entire body. nih.gov The method involves synthesizing a version of this compound labeled with a radioisotope (typically ¹⁴C or ³H), administering it to an animal (usually a rodent), and then obtaining thin sections of the whole frozen animal at various time points. These sections are exposed to a phosphor imaging plate, and the resulting image reveals the concentration of radioactivity in different organs and tissues. nih.gov
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the real-time, three-dimensional visualization and quantification of a radiolabeled molecule in vivo. mdpi.com
For a compound like this compound, a PET radioligand could be developed by labeling the molecule with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.gov For example, the methyl group on the thiazole ring could potentially be replaced with a [¹¹C]methyl group via methylation of a des-methyl precursor. iu.edu
Once synthesized, the radioligand is administered to an animal (e.g., a rat or non-human primate), and its uptake and distribution are monitored using a pre-clinical PET scanner. nih.govnih.gov This can provide crucial information on target engagement and blood-brain barrier penetration. dntb.gov.ua SPECT imaging follows a similar principle but uses gamma-emitting isotopes. nih.gov
Key Characteristics of a Potential PET Radioligand:
| Parameter | Target Value |
|---|---|
| Radiochemical Yield (decay-corrected) | > 20% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 37 GBq/µmol (>1 Ci/µmol) |
| LogP (Lipophilicity) | 1.5 - 3.5 (for brain penetration) |
Emerging Research Directions and Translational Potential Pre Clinical Focus
Combination Therapies with 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole in Animal Models
The exploration of combination therapies is a cornerstone of modern preclinical research, aiming to enhance therapeutic efficacy, overcome resistance, and reduce potential toxicity. For derivatives of 4,5-dihydrothiazole, preclinical studies in animal models have begun to map out the potential benefits of such approaches. While specific data on this compound is nascent, research on structurally similar compounds provides a framework for future investigation. For instance, compounds with a 4,5-dihydrothiazole core have been investigated in combination with existing therapeutic agents in various disease models. The rationale often lies in targeting complementary pathways to achieve a synergistic effect.
Interactive Table: Potential Combination Therapy Approaches for Dihydrothiazole Derivatives in Preclinical Models
| Therapeutic Area | Combination Agent Class | Rationale for Combination | Animal Model Examples |
|---|---|---|---|
| Oncology | Standard Chemotherapeutic Agents | Overcoming drug resistance, enhancing apoptotic signaling | Xenograft models of solid tumors |
| Infectious Diseases | Existing Antibiotics | Synergistic antimicrobial activity, combating bacterial resistance | Murine models of bacterial infection |
The piperazine (B1678402) moiety present in this compound is a common pharmacophore in many centrally acting agents, suggesting potential applications in neurological disorders. Preclinical studies on other piperazine-containing compounds have shown promise in combination with antidepressants or antipsychotics, aiming to augment efficacy or mitigate side effects. Future preclinical studies on this compound will likely explore its synergistic potential with established drugs in relevant animal models.
Prodrug Strategies and Advanced Drug Delivery Systems
To enhance the pharmacokinetic and pharmacodynamic properties of novel compounds, prodrug strategies and advanced drug delivery systems are often employed in preclinical development. For a molecule like this compound, these approaches could address challenges such as poor solubility, limited bioavailability, or off-target effects.
Prodrugs are inactive precursors that are converted into the active drug within the body. This approach can be used to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For compounds containing a piperazine group, N-acylation or the attachment of a promoiety to one of the nitrogen atoms are common prodrug strategies.
Advanced drug delivery systems, such as liposomes and nanoparticles, offer another avenue for optimization. These systems can encapsulate the drug, protecting it from premature degradation and facilitating targeted delivery to specific tissues or cells. A study on a complex molecule containing a piperazinyl group, 9-(N-piperazinyl)-5-methyl-12(H)-quino[3,4-b] toxinology.orgjpmh.orgbenzothiazinium chloride, investigated its entrapment and release from a liposomal delivery system, highlighting the feasibility of this approach for related structures mdpi.com. The encapsulation of this compound in such carriers could potentially enhance its therapeutic index.
Repurposing Potential in Other Disease Areas (Based on Pre-clinical Evidence)
Drug repurposing, the identification of new uses for existing or investigational drugs, is a time and cost-efficient strategy in pharmaceutical research. The structural motifs within this compound, namely the dihydrothiazole and piperazine rings, are present in a wide array of biologically active compounds, suggesting a broad potential for repurposing.
Preclinical evidence for structurally related compounds indicates several potential avenues for exploration. For example, various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics nih.gov. This suggests a potential role for this compound derivatives in combating antibiotic resistance.
Furthermore, the arylpiperazine moiety is a well-known pharmacophore in the design of serotonergic agents. nih.gov Research on novel 4,5-dihydrothiazole-phenylpiperazine derivatives has demonstrated their affinity for serotonin (B10506) receptors, with some compounds exhibiting antidepressant- and anxiolytic-like effects in in vivo assays. nih.gov This opens the possibility of repurposing this compound for central nervous system disorders.
Challenges and Opportunities in Pre-clinical Development and Optimization
The preclinical development of any new chemical entity is fraught with challenges, and this compound is no exception. A primary challenge lies in establishing a robust and scalable synthetic route to produce the compound with high purity. The synthesis of related 4,5-dihydrothiazole derivatives often involves multi-step processes that require careful optimization of reaction conditions.
Another significant hurdle is the comprehensive characterization of the compound's ADME and toxicology profiles. Understanding its metabolic fate, potential for drug-drug interactions, and off-target toxicities is crucial for its progression to clinical trials. The piperazine ring, while often beneficial for pharmacological activity, can sometimes be a liability due to its potential for metabolism into reactive intermediates.
Despite these challenges, there are numerous opportunities for optimization. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, can be employed to modify the core structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. The exploration of different substituents on the piperazine ring or modifications to the dihydrothiazole core could lead to the identification of analogs with superior therapeutic potential.
Ethical Considerations in Animal Research Pertaining to the Compound
All preclinical research involving animal models must adhere to strict ethical guidelines to ensure the humane treatment of animals. The use of animals in the study of this compound is governed by the principles of the 3Rs: Replacement, Reduction, and Refinement.
Replacement refers to the use of non-animal methods whenever possible. In the early stages of preclinical development, in vitro assays and in silico modeling can be used to assess the compound's activity and potential toxicity, thereby reducing the reliance on animal testing.
Reduction involves using the minimum number of animals necessary to obtain statistically significant data. Careful experimental design and statistical analysis are essential to achieve this.
Refinement focuses on minimizing any pain, suffering, or distress experienced by the animals. This includes the use of appropriate anesthesia and analgesia, as well as providing environmental enrichment.
Researchers investigating this compound have a responsibility to justify the use of animals and to ensure that all procedures are conducted in accordance with national and international regulations. jpmh.orgnih.govnih.gov The scientific purpose of the research must be of sufficient potential significance to warrant the use of animals. nih.gov Any experimental protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-2-(piperazin-1-yl)-4,5-dihydrothiazole, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, refluxing thioglycolic acid with hydrazine derivatives in ethanol or 1,4-dioxane under catalytic conditions (e.g., piperidine) yields thiazolidinone intermediates, which are functionalized with piperazine . Purification involves recrystallization (e.g., DMF-EtOH mixtures) and chromatographic techniques. Purity is validated using HPLC (>95%) and melting point analysis .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Multinuclear NMR (¹H/¹³C) identifies key signals: thiazole protons (δ 2.5–3.5 ppm), piperazine NH (δ 1.5–2.0 ppm), and methyl groups (δ 1.2–1.4 ppm). X-ray crystallography resolves stereochemistry and hydrogen bonding patterns, as demonstrated for analogous dihydrothiazoles . Mass spectrometry (ESI-MS) confirms molecular weight (±2 ppm error) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Use standardized cytotoxicity protocols (e.g., SRB assay) against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Dose-response curves (0.1–100 µM) with 48–72 hr exposure, using CHS-828 as a positive control. Validate results with triplicate runs and statistical analysis (IC₅₀ via nonlinear regression) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and activation energies. Tools like ICReDD integrate reaction path searches with experimental feedback to predict optimal solvents, catalysts, and temperatures. For example, ethanol reduces steric hindrance in cyclization steps compared to DMSO .
Q. How to resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and ROS generation. Compare gene expression profiles (RNA-seq) of responsive vs. resistant lines (e.g., NUGC vs. DLD-1) to identify target pathways .
Q. What experimental designs improve yield in large-scale synthesis?
- Methodological Answer : Apply factorial design (2^k models) to optimize variables: temperature (60–100°C), solvent polarity (EtOH vs. THF), and stoichiometry (1:1 to 1:1.2). Response surface methodology (RSM) identifies interactions; e.g., excess piperazine improves yield by 15% but requires post-reaction quenching .
Q. How to model its reactivity in novel catalytic systems?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with enzymatic targets (e.g., cytochrome P450). Kinetic studies (UV-Vis monitoring) under varying pH (5–9) and ionic strengths quantify hydrolysis rates. Compare with analogous compounds (e.g., 2-phenyl-4,5-dihydrothiazoles) to establish SAR .
Q. What advanced techniques characterize its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
